![molecular formula C5H9N3O B2667134 (dimethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 1823967-14-1](/img/structure/B2667134.png)
(dimethyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
The compound “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” is a type of triazole derivative . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms at nonadjacent positions . They are known for their wide range of applications in medicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and simple to perform . The Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of triazole derivatives . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Molecular Structure Analysis
The molecular structure of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various spectroscopic techniques such as IR, 1H-NMR, and 13C NMR . For instance, the 1H-NMR spectrum can provide information about the number and type of hydrogen environments in the molecule, while the 13C NMR spectrum can provide information about the number and type of carbon environments .Chemical Reactions Analysis
Triazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions, which involve the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring . They can also undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” can be determined using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis due to its high chemical stability and strong dipole moment . It’s structurally similar to the amide bond, mimicking an E or a Z amide bond .
Drug Discovery
“(dimethyl-1H-1,2,3-triazol-5-yl)methanol” has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Polymer Chemistry
1,2,3-triazoles, including “(dimethyl-1H-1,2,3-triazol-5-yl)methanol”, have been used in polymer chemistry . Their high chemical stability and aromatic character make them suitable for this application .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . This allows them to form complex structures with other molecules .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used for bioconjugation . This involves attaching two biomolecules together, which can be useful in various biological applications .
Materials Science
1,2,3-triazoles, including “(dimethyl-1H-1,2,3-triazol-5-yl)methanol”, have found applications in materials science . Their unique properties make them suitable for the development of new materials .
Mechanism of Action
The mechanism of action of triazole derivatives can vary depending on their structure and the target they interact with. For instance, some triazole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine . Others have been found to inhibit the enzyme carbonic anhydrase-II .
Future Directions
The future directions for research on “(dimethyl-1H-1,2,3-triazol-5-yl)methanol” and other triazole derivatives could involve further exploration of their biological activities and potential applications in medicine . For instance, some triazole derivatives have shown promising anticancer activity and could be further developed as anticancer agents .
properties
IUPAC Name |
(3,5-dimethyltriazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-5(3-9)8(2)7-6-4/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIHKJPWCHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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